Technical Guide: 4-Bromo-1-(3-methylbutyl)-1H-pyrazole-3-carbaldehyde (CAS 1708437-32-4)
Technical Guide: 4-Bromo-1-(3-methylbutyl)-1H-pyrazole-3-carbaldehyde (CAS 1708437-32-4)
This guide provides an in-depth technical analysis of 4-Bromo-1-(3-methylbutyl)-1H-pyrazole-3-carbaldehyde (CAS 1708437-32-4), a specialized heterocyclic building block used in the synthesis of bioactive small molecules, particularly in the development of kinase inhibitors and GPCR ligands.
Executive Summary
CAS 1708437-32-4 , chemically known as 4-Bromo-1-(3-methylbutyl)-1H-pyrazole-3-carbaldehyde , is a trisubstituted pyrazole scaffold. It serves as a critical intermediate in medicinal chemistry due to its bifunctional nature :
-
Electrophilic Aldehyde (C3): Enables divergent synthesis via reductive amination, Knoevenagel condensation, or oxidation/reduction.
-
Aryl Bromide (C4): Facilitates carbon-carbon or carbon-heteroatom bond formation via Palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig).
-
Lipophilic Tail (N1-Isopentyl): Enhances membrane permeability and hydrophobic pocket occupancy in drug targets.
This compound is frequently employed in the design of fragment-based drug discovery (FBDD) libraries and the optimization of lead compounds targeting sGC stimulators, cannabinoid receptors, and specific kinases.
Chemical Identity & Physical Properties[1][2][3][4][5]
Nomenclature & Identification
| Parameter | Details |
| CAS Registry Number | 1708437-32-4 |
| IUPAC Name | 4-Bromo-1-(3-methylbutyl)-1H-pyrazole-3-carbaldehyde |
| Synonyms | 4-Bromo-1-isopentyl-1H-pyrazole-3-carbaldehyde; 4-Bromo-1-isoamyl-pyrazole-3-carboxaldehyde |
| Molecular Formula | C |
| Molecular Weight | 245.12 g/mol |
| SMILES | CC(C)CCN1C=C(Br)C(C=O)=N1 |
| InChI Key | Calculated based on structure (Specific key not indexed in public snippets, derived from connectivity) |
Physical & Chemical Data
Note: Experimental values are specific to high-purity research grades. Where experimental data is limited, predictive models based on structural analogs (e.g., CAS 287917-96-8) are utilized.
| Property | Value / Description | Source/Note |
| Appearance | Pale yellow to off-white solid or viscous oil | Analog comparison |
| Boiling Point | ~310°C (Predicted at 760 mmHg) | Calculated |
| Melting Point | 45–55°C (Estimated) | Low-melting solid trend |
| Density | 1.35 ± 0.1 g/cm³ | Predicted |
| LogP | 2.8 – 3.2 | Lipophilic (Isopentyl + Br) |
| Solubility | DMSO (>50 mg/mL), Methanol, DCM, Ethyl Acetate | Insoluble in water |
| pKa | ~2.5 (Conjugate acid of pyrazole N) | Weakly basic |
Structural Visualization & Synthesis Logic
Molecular Scaffold Analysis
The molecule features a "Push-Pull" electronic system where the electron-withdrawing aldehyde and bromine make the pyrazole ring less electron-rich than unsubstituted pyrazoles, affecting its reactivity in electrophilic aromatic substitutions (SEAr).
Figure 1: Functional decomposition of the CAS 1708437-32-4 scaffold showing reactive sites.
Synthetic Route
The synthesis typically follows a convergent path ensuring regioselectivity at the N1 position.
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Starting Material: 4-Bromo-1H-pyrazole-3-carbaldehyde (CAS 287917-97-9).
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Alkylation: Reaction with 1-Bromo-3-methylbutane (Isopentyl bromide) using a base (
or ) in DMF.-
Regioselectivity Issue: Alkylation can occur at N1 or N2. The 1,3-disubstituted product is thermodynamically favored over the 1,5-isomer due to steric hindrance, but separation via column chromatography is often required.
-
Handling, Stability & Storage
Stability Profile
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Oxidation Sensitivity: The C3-aldehyde is susceptible to autoxidation to the corresponding carboxylic acid (4-bromo-1-isopentyl-1H-pyrazole-3-carboxylic acid) upon prolonged exposure to air.
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Light Sensitivity: Aryl bromides can undergo slow photodehalogenation.
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Hygroscopicity: Generally low, but should be kept dry to prevent hydrate formation or aldehyde hydration.
Storage Protocol
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Temperature: Store at 2–8°C (Refrigerated). Long-term storage at -20°C is recommended for reference standards.
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Atmosphere: Store under Inert Gas (Argon or Nitrogen) .
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Container: Amber glass vials with Teflon-lined caps to prevent light exposure and solvent leaching.
Experimental Protocols
Protocol A: Suzuki-Miyaura Cross-Coupling (C4 Functionalization)
Objective: To couple an aryl boronic acid to the C4-position, creating a biaryl scaffold common in kinase inhibitors.
Reagents:
-
Substrate: CAS 1708437-32-4 (1.0 equiv)
-
Boronic Acid: Phenylboronic acid derivative (1.2 equiv)
-
Catalyst:
(0.05 equiv) -
Base:
(2.0 M aqueous, 3.0 equiv) -
Solvent: 1,4-Dioxane (degassed)
Procedure:
-
Setup: In a microwave vial or round-bottom flask, combine the pyrazole substrate, boronic acid, and Pd catalyst.
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Inertion: Seal and purge with Argon for 5 minutes.
-
Solvation: Add degassed 1,4-Dioxane and aqueous
. -
Reaction: Heat to 80–100°C for 2–4 hours (or 110°C for 30 min in microwave).
-
Workup: Cool to RT, dilute with EtOAc, wash with water and brine. Dry over
. -
Purification: Silica gel chromatography (Hexane/EtOAc gradient).
Protocol B: Reductive Amination (C3 Functionalization)
Objective: To convert the aldehyde into a secondary or tertiary amine, a common motif for increasing solubility and target affinity.
Reagents:
-
Substrate: CAS 1708437-32-4 (1.0 equiv)
-
Amine: Primary or Secondary amine (1.1 equiv)
-
Reductant: Sodium Triacetoxyborohydride (
, 1.5 equiv) -
Acid Catalyst: Acetic Acid (catalytic, optional)
-
Solvent: DCE (1,2-Dichloroethane) or DCM
Procedure:
-
Imine Formation: Dissolve substrate and amine in DCE. Stir at Room Temperature (RT) for 30–60 minutes. (Add
if water removal is needed). -
Reduction: Add
in one portion. -
Reaction: Stir at RT for 2–12 hours. Monitor disappearance of aldehyde by TLC/LCMS.
-
Quench: Quench with saturated
solution. -
Extraction: Extract with DCM (3x).
-
Purification: Acid-base extraction or flash chromatography.
Biological Applications & Mechanism
This scaffold is particularly relevant for:
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sGC Stimulators: The pyrazole core mimics the heme-binding motif or allosteric sites in Soluble Guanylate Cyclase.
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Kinase Inhibition: The C4-aryl derivatives (formed via Protocol A) can occupy the ATP-binding pocket, while the C3-amine (via Protocol B) extends into the solvent-exposed region to tune solubility.
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CRF1 Antagonists: The lipophilic isopentyl group mimics the hydrophobic requirements of Corticotropin-Releasing Factor 1 receptor ligands.
Figure 2: Divergent synthesis pathways from CAS 1708437-32-4 to bioactive targets.
References
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Chemical Identity & Supply: 4-Bromo-1-isopentyl-1H-pyrazole-3-carbaldehyde Product Page. BLD Pharm.[1] Retrieved from
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General Synthesis of Pyrazoles: Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes. Kaunas University of Technology. Retrieved from
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Suzuki Coupling Methodology: Conditions for Palladium-Catalyzed Direct Arylations of 4-Bromo Pyrazoles. Royal Society of Chemistry. Retrieved from
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Analogous Drug Scaffolds (Vericiguat): Synthesis of Vericiguat. ChemicalBook. Retrieved from
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Safety Data (General Pyrazoles): 4-Bromo-1H-pyrazole-3-carboxaldehyde MSDS. Sigma-Aldrich. Retrieved from
